molecular formula C15H13ClO2 B6403254 3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid CAS No. 1261928-75-9

3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid

Cat. No.: B6403254
CAS No.: 1261928-75-9
M. Wt: 260.71 g/mol
InChI Key: QBQZUCDTWHHSMG-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro and methyl substituent on the phenyl ring, which is attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methylbenzene and 2-methylbenzoic acid.

    Friedel-Crafts Acylation: The 3-chloro-4-methylbenzene undergoes Friedel-Crafts acylation with 2-methylbenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Reaction Conditions: The reaction is carried out under anhydrous conditions and at a temperature range of 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chloro group can be substituted with other functional groups such as amines, hydroxyl groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The chloro and methyl substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. The carboxylic acid group can form hydrogen bonds with target molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylphenylboronic acid
  • 3-Chloro-4-methylphenyl isocyanate
  • 3-Chloro-4-methylphenylthiourea

Uniqueness

3-(3-Chloro-4-methylphenyl)-2-methylbenzoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of a carboxylic acid group. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not fulfill.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-9-6-7-11(8-14(9)16)12-4-3-5-13(10(12)2)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQZUCDTWHHSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=CC=C2)C(=O)O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690290
Record name 3'-Chloro-2,4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-75-9
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-2,4′-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261928-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-2,4'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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